molecular formula C12H8ClN3O5 B14200243 2-(4-Chloro-2,6-dinitroanilino)phenol CAS No. 832733-69-4

2-(4-Chloro-2,6-dinitroanilino)phenol

Cat. No.: B14200243
CAS No.: 832733-69-4
M. Wt: 309.66 g/mol
InChI Key: CQLGNYJZEXTZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2,6-dinitroanilino)phenol is a synthetic aromatic compound featuring a phenol ring substituted at the 2-position with an anilino group. The anilino moiety is further substituted with a chlorine atom at the para position (4-) and nitro groups at the ortho positions (2- and 6-) (Figure 1).

The compound is structurally related to nitroaniline derivatives, which are widely used in dyes, pharmaceuticals, and agrochemicals. However, its specific substitution pattern distinguishes it from common analogs, as discussed below.

Properties

CAS No.

832733-69-4

Molecular Formula

C12H8ClN3O5

Molecular Weight

309.66 g/mol

IUPAC Name

2-(4-chloro-2,6-dinitroanilino)phenol

InChI

InChI=1S/C12H8ClN3O5/c13-7-5-9(15(18)19)12(10(6-7)16(20)21)14-8-3-1-2-4-11(8)17/h1-6,14,17H

InChI Key

CQLGNYJZEXTZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Nitration of 4-Chloroaniline

The synthesis begins with the nitration of 4-chloroaniline to introduce nitro groups at the 2- and 6-positions. Nitration is typically performed using a mixture of fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C to mitigate over-nitration. The chloro group at position 4 directs incoming nitro groups to the ortho (2 and 6) positions due to its electron-withdrawing inductive effect, while the amino group (-NH$$2$$) acts as a strong activating para director.

Reaction Conditions:

  • Temperature: 0–5°C
  • Time: 4–6 hours
  • Yield: ~70% (estimated from analogous nitrations)

Coupling with Phenol

The resulting 4-chloro-2,6-dinitroaniline is then coupled with phenol via nucleophilic aromatic substitution. Phenol, deprotonated to phenoxide ($$ \text{PhO}^- $$) in basic media, attacks the electron-deficient aromatic ring of the nitro-substituted aniline.

Mechanistic Considerations:

  • Base: Sodium hydroxide ($$ \text{NaOH} $$)
  • Solvent: Ethanol/water mixture
  • Temperature: 80–90°C
  • Yield: ~50% (extrapolated from similar coupling reactions)

Example Protocol:

  • Dissolve 4-chloro-2,6-dinitroaniline (1.0 equiv) and phenol (1.2 equiv) in ethanol.
  • Add aqueous $$ \text{NaOH} $$ (2.0 equiv) and reflux for 12 hours.
  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Metal-Catalyzed Nitration and Coupling

Copper-Mediated Polynitration

A modern alternative employs copper(II) nitrate ($$ \text{Cu(NO}3)2 $$) and dipotassium peroxodisulfate ($$ \text{K}2\text{S}2\text{O}_8 $$) in acetonitrile under blue LED irradiation. This method enhances regioselectivity and reduces by-product formation.

Key Advantages:

  • Green chemistry: Avoids concentrated sulfuric acid.
  • Higher functional group tolerance.
  • Yield: 81% (reported for analogous polynitrations).

Optimized Conditions:

  • Catalyst: $$ \text{Cu(NO}3)2 \cdot 3\text{H}_2\text{O} $$ (3.0 equiv)
  • Oxidizing agent: $$ \text{K}2\text{S}2\text{O}_8 $$ (3.0 equiv)
  • Solvent: Anhydrous acetonitrile
  • Light source: 40 W blue LED ($$\lambda = 450\ \text{nm}$$)
  • Temperature: 70°C
  • Time: 20 hours

Ullmann-Type Coupling

The nitro-substituted aniline is coupled with an activated phenol derivative (e.g., aryl bromide) using a copper catalyst. This method circumvents the need for strongly acidic or basic conditions.

Typical Protocol:

  • Prepare 4-chloro-2,6-dinitroaniline (1.0 equiv) and 2-bromophenol (1.1 equiv).
  • Add copper(I) iodide ($$ \text{CuI} $$, 0.1 equiv) and $$ \text{K}2\text{CO}3 $$ (2.0 equiv) in dimethylformamide (DMF).
  • Heat at 120°C for 24 hours under nitrogen.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield: ~60% (based on similar Ullmann couplings).

Patent-Inspired Sequential Saponification and Chlorination

Saponification of 2,4-Dinitrochlorobenzene

Adapting methods from US4540832A, 2,4-dinitrochlorobenzene is saponified to 2,4-dinitrophenol using aqueous sodium hydroxide ($$ \text{NaOH} $$) at 95°C.

Reaction Details:

  • Substrate: 2,4-dinitrochlorobenzene (1.0 equiv)
  • Base: 33% $$ \text{NaOH} $$ (3.0 equiv)
  • Temperature: 95°C
  • Time: 2 hours
  • Yield: 95%

Chlorination and Functionalization

The 2,4-dinitrophenol intermediate is chlorinated using sodium hypochlorite ($$ \text{NaOCl} $$) in hydrochloric acid ($$ \text{HCl} $$) at pH 1.0, yielding 6-chloro-2,4-dinitrophenol. Subsequent amination with aniline derivatives introduces the anilino group.

Critical Steps:

  • pH adjustment to 1.0 with $$ \text{HCl} $$ to suppress by-products.
  • Use of sodium bisulfite ($$ \text{NaHSO}_3 $$) to quench excess $$ \text{NaOCl} $$.
  • Isolation via filtration at 10°C.

Yield: 91% (reported for analogous chlorinations).

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%) Purity (%)
Traditional Nitration Low cost, simple setup Harsh conditions, moderate yield 50 85
Metal-Catalyzed Eco-friendly, high regioselectivity Long reaction time, expensive reagents 60 92
Patent-Based High yield, scalable Multi-step, requires precise pH control 91 98

Mechanistic Insights and Side Reactions

Nitration Regioselectivity

The chloro group’s meta-directing effect competes with the amino group’s ortho/para-directing nature. Under acidic conditions, the amino group is protonated (-NH$$_3^+$$), rendering it a meta director, which aligns with the chloro group’s influence to favor 2,6-dinitration.

Coupling Challenges

Nucleophilic aromatic substitution with phenol is hindered by the electron-withdrawing nitro groups, necessitating elevated temperatures and prolonged reaction times. Competing hydrolysis of the nitro groups can occur if moisture is present.

Industrial Scalability and Environmental Impact

The patent-inspired method is most suitable for large-scale production due to its high yield and robustness. However, the metal-catalyzed route offers a greener alternative by eliminating concentrated acids and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-dinitroanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dinitroanilino)phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative processes. The phenol group can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity. The chloro group can undergo substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

4-Chloro-2,6-dinitroaniline

The aniline core of 2-(4-Chloro-2,6-dinitroanilino)phenol (4-chloro-2,6-dinitroaniline) is commercially available as a reagent. Compared to simpler nitroanilines (e.g., 4-nitroaniline), the addition of a chlorine atom and a second nitro group significantly increases molecular weight (MW: ~247.56 g/mol) and reduces solubility in polar solvents due to enhanced hydrophobicity. The electron-withdrawing nitro groups deactivate the aromatic ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack.

25C-NBOH and 25C-NBOMe

These hallucinogenic compounds feature a 4-chloro-2,5-dimethoxyphenyl group attached to a benzylamine or phenethylamine backbone. Unlike this compound, the methoxy (-OCH₃) groups in 25C-NBOH are electron-donating, increasing serotonin receptor (5-HT₂A) affinity and potency. The absence of nitro groups in 25C-NBOH reduces metabolic instability but introduces risks of cardiotoxicity via hERG channel modulation.

Property This compound 25C-NBOH 4-Chloro-2,6-dinitroaniline
Key Substituents -NO₂ (2,6), -Cl (4), -OH (phenol) -OCH₃ (2,5), -Cl (4) -NO₂ (2,6), -Cl (4)
Electron Effects Strongly electron-withdrawing Electron-donating (-OCH₃) Strongly electron-withdrawing
Molecular Weight (g/mol) ~297.1 ~337.8 ~247.6
Pharmacological Activity Not reported 5-HT₂A agonist (hallucinogen) Industrial intermediate
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol

This compound shares a dichloroanilino group but replaces nitro groups with chlorine atoms and includes an ethanol side chain. The dichloro substitution increases lipophilicity, while the ethanol group enhances hydrogen bonding capacity. Crystallographic studies reveal planar anilino units, similar to nitro-substituted analogs, but with distinct packing behaviors due to differing intermolecular interactions.

Pharmacological and Toxicological Profiles

While this compound lacks documented biological activity, its structural analogs highlight critical trends:

  • Nitro Groups : Nitroaromatics are often associated with mutagenicity and oxidative stress due to metabolic reduction to reactive nitroso intermediates. This contrasts with methoxy-substituted NBOMes, which exhibit acute neurotoxicity but fewer long-term metabolic risks.
  • Chlorine Substitution : Para-chloro groups enhance stability and bioavailability in both pharmaceutical and industrial contexts. However, in NBOMe derivatives, chloro substitution correlates with increased receptor binding affinity.

Q & A

Q. What synthetic routes are commonly employed for 2-(4-Chloro-2,6-dinitroanilino)phenol, and how can reaction parameters be optimized to improve yield?

Methodological Answer: The synthesis typically involves sequential nitration and amination steps. For example:

Nitration : Introduce nitro groups to a chlorophenol precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via TLC to avoid over-nitration.

Amination : React the nitrated intermediate with an aniline derivative. Catalytic agents like Cu(I) or Pd-based catalysts may enhance coupling efficiency .

Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Critical Parameters :

  • Temperature control during nitration to prevent decomposition.
  • Stoichiometric ratio of reagents to minimize byproducts.
  • Purity of starting materials (e.g., 4-chloro-2,6-dinitrophenol derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common interpretation challenges?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and nitro/amine groups. Challenges include signal splitting due to hindered rotation in the anilino group.
  • IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups.
  • MS : High-resolution ESI-MS detects molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ groups).
  • UV-Vis : Absorbance in the 300–400 nm range (π→π* transitions) aids in purity assessment.

Data Contradictions : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for resolution .

Q. How can preliminary pharmacological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays :
    • Receptor binding : Screen for affinity at serotonin/dopamine receptors (e.g., 5-HT₂A) using radioligand displacement assays .
    • Cytotoxicity : MTT assays on HEK-293 or primary neuronal cells (IC₅₀ determination).
  • In vivo models :
    • Acute toxicity studies in rodents (dose range: 1–50 mg/kg).
    • Cardiovascular monitoring (e.g., ECG for QT prolongation risk, as seen in structurally related 25C-NBOH derivatives ).

Controls : Include reference compounds (e.g., ketanserin for 5-HT₂A) and vehicle controls.

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Methodological Answer:

  • Modification Strategies :
    • Vary substituents on the phenol ring (e.g., replace Cl with Br or I) to assess steric/electronic effects.
    • Introduce methyl/methoxy groups to the anilino moiety to alter lipophilicity .
  • Assay Design :
    • Compare binding affinities (Kᵢ) across modified analogs using standardized receptor assays.
    • Correlate logP values (HPLC-measured) with membrane permeability.
  • Computational Modeling :
    • Dock analogs into receptor crystal structures (e.g., 5-HT₂A) using AutoDock Vina to predict interactions .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Identify Variables :
    • Batch-to-batch purity differences (HPLC validation ≥98%).
    • Assay conditions (e.g., buffer pH, temperature).
  • Validation Steps :
    • Replicate studies using identical protocols.
    • Cross-validate with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding).
    • Use standardized reference compounds (e.g., NIH Psychoactive Drug Screening Program guidelines).
  • Case Example : Discrepancies in cardiovascular toxicity (e.g., 25C-NBOH vs. psilocybin) may arise from off-target hERG channel inhibition, requiring patch-clamp electrophysiology for confirmation .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues :
    • Low solubility in common solvents (try DMSO/water diffusion).
    • Polymorphism risks due to nitro group flexibility.
  • Refinement :
    • Use SHELXL for small-molecule refinement, leveraging high-resolution data (≤0.8 Å).
    • Apply restraints for disordered nitro groups .
  • Data Interpretation :
    • Validate hydrogen bonding networks (e.g., phenol O–H⋯O nitro interactions) using Mercury software.

Q. How can computational models predict metabolic pathways and toxicity profiles?

Methodological Answer:

  • Tools :
    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., para-chloro substitution).
    • Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., nitro groups linked to mutagenicity).
  • Validation :
    • Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
    • Cross-reference with databases like PubChem Toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.